molecular formula C9H9F2N B12958536 5-(Difluoromethyl)isoindoline

5-(Difluoromethyl)isoindoline

Cat. No.: B12958536
M. Wt: 169.17 g/mol
InChI Key: ATEDVYHPRRWWSJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)isoindoline is a chemical compound characterized by the presence of a difluoromethyl group attached to an isoindoline ring. The difluoromethyl group is known for enhancing the stability, lipophilicity, and biological activity of compounds, making this compound a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including 5-(Difluoromethyl)isoindoline, can be achieved through various methods. One common approach involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines (such as anilines, benzylamines, and cycloalkylamines) under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives . Another method involves cycloaddition reactions, such as the [3+2] cycloaddition of azides with benzyl bromides bearing α,β-unsaturated ketone moieties .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents, such as CF3SO2Na, has been explored for the synthesis of trifluoromethylated compounds under metal-free conditions . This approach not only ensures high yields but also minimizes the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)isoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the difluoromethyl group can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of isoindolinone derivatives, while reduction can yield fully saturated isoindoline compounds .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways. For instance, isoindoline derivatives have been shown to modulate dopamine receptors, which are involved in various neurological processes . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its potential therapeutic effects. Additionally, the compound may inhibit the aggregation of β-amyloid proteins, suggesting a role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)isoindoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity for biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

5-(difluoromethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2

InChI Key

ATEDVYHPRRWWSJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(F)F

Origin of Product

United States

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